molecular formula C12H6BrNO4 B595732 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine CAS No. 100125-06-2

2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine

Cat. No.: B595732
CAS No.: 100125-06-2
M. Wt: 308.087
InChI Key: NEAQKVYUPNBTNP-UHFFFAOYSA-N
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Biological Activity

2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine (CAS Number: 100125-06-2) is a synthetic compound belonging to the class of dibenzo[dioxins], which are known for their complex biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H6BrNO4, with a molecular weight of 308.09 g/mol. The compound features a nitro group and a bromine atom attached to a dibenzo[dioxin] core structure, which is significant for its biological interactions.

Antimicrobial Properties

Nitro-containing compounds, including derivatives like this compound, have demonstrated antimicrobial activity. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death. Research indicates that nitro compounds can act against various pathogens through this mechanism, similar to well-established antibiotics like metronidazole .

Anticancer Activity

Studies have shown that nitro derivatives can exhibit antitumor properties. The presence of the nitro group in the structure of this compound may facilitate interactions with cellular targets involved in cancer progression. For instance, certain nitro compounds have been noted to inhibit key enzymes involved in tumor growth and metastasis .

The biological activity of this compound may be attributed to several mechanisms:

  • Electrophilic Attack : The nitro group can undergo reduction to form electrophilic species that interact with nucleophiles in biomolecules.
  • DNA Interaction : Nitro compounds often bind covalently to DNA or proteins, causing damage or altering function.
  • Cell Signaling Modulation : Some studies suggest that nitro compounds can modulate signaling pathways related to inflammation and apoptosis .

Study on Antimicrobial Activity

A study investigated various nitro compounds for their antimicrobial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. Compounds similar to this compound showed promising results with minimal inhibitory concentrations (MICs) ranging from 10 μM to 30 μM .

Cytotoxicity Assessment

In vitro assays have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Data Summary Table

Property Value
Molecular FormulaC12H6BrNO4
Molecular Weight308.09 g/mol
CAS Number100125-06-2
Antimicrobial Activity (MIC)10 - 30 μM
Cytotoxicity (IC50)Varies by cell line

Properties

IUPAC Name

2-bromo-7-nitrodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrNO4/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAQKVYUPNBTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(O2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743446
Record name 2-Bromo-7-nitrooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100125-06-2
Record name 2-Bromo-7-nitrooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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